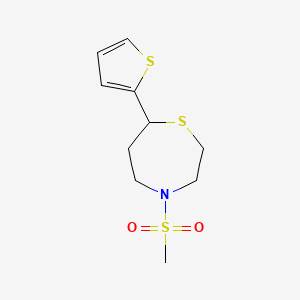

4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane” is a complex organic molecule that contains a thiazepane ring, which is a seven-membered ring with one nitrogen atom, one sulfur atom, and five carbon atoms. The molecule also contains a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom and four carbon atoms, and a methylsulfonyl group, which consists of a sulfur atom bonded to an oxygen atom and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, thiophen-2-yl group, and methylsulfonyl group would contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the sulfur atoms in the thiophen-2-yl and methylsulfonyl groups might be involved in reactions with electrophiles or nucleophiles .科学的研究の応用

Nonlinear Optical Properties

Research on conjugated thiophene compounds, including those containing methylsulfonyl groups, has highlighted their significant potential in the field of nonlinear optical (NLO) materials. These materials exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for various applications in optical technologies. The incorporation of methylsulfonyl and phenylsulfonyl acceptors into thiophene chromophores enhances their NLO properties due to the broad transparency range and synthetic flexibility of the sulfone group. Such compounds have been synthesized and evaluated for their UV-VIS absorption spectrum, thermal stability, and second-order nonlinear optical properties, demonstrating their utility in advancing NLO materials technology (Chou et al., 1996).

Antimicrobial and Antitubercular Agents

Sulfonamide derivatives, including those with thiazole, pyridone, pyrazole, chromene, and hydrazone structures, have been synthesized for their potential as antimicrobial agents. These compounds incorporate sulfamoyl moieties and have shown promising in vitro antibacterial and antifungal activities. The structural versatility provided by the sulfonamide group contributes to the antimicrobial efficacy of these compounds, underscoring the role of sulfonamide derivatives in the development of new antimicrobial strategies (Darwish et al., 2014).

Gelatinase Inhibition for Cancer and Stroke Treatment

Methylsulfonyl derivatives have been explored for their selective inhibition of gelatinases, enzymes implicated in the progression of cancer and stroke. The metabolism and pharmacological evaluation of specific methylsulfonyl inhibitors demonstrate their potential in animal models for treating these conditions. Understanding the metabolic pathways and activity profiles of these inhibitors is crucial for developing effective therapeutic agents targeting gelatinases (Celenza et al., 2008).

Proton Conductivity in Polyaromatic Electrolytes

Poly(thiophenylenesulfonic acid), synthesized with high degrees of sulfonation, exhibits excellent water affinity and proton conductivity. This novel class of polyaromatic electrolytes demonstrates the potential of sulfonated polymers in applications requiring high proton conductivity, such as fuel cells and other electrochemical devices. The ability to form transparent films and the high carrier concentration make these materials particularly attractive for technological advancements in energy and electronics (Miyatake et al., 1997).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methylsulfonyl-7-thiophen-2-yl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S3/c1-16(12,13)11-5-4-10(15-8-6-11)9-3-2-7-14-9/h2-3,7,10H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSQAXMBKXGKKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(SCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2869709.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2869711.png)

![(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride](/img/structure/B2869715.png)

![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2869720.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2869721.png)

![(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide](/img/structure/B2869723.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2869728.png)